molecular formula C9H6Cl2F2O3 B1410910 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid CAS No. 1803806-63-4

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410910
CAS No.: 1803806-63-4
M. Wt: 271.04 g/mol
InChI Key: RAXQVUHOANNJBE-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is a versatile chemical compound used in various scientific research fields. It is known for its unique properties that make it suitable for applications in drug discovery, organic synthesis, and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves the introduction of dichloro and difluoromethoxy groups onto a phenylacetic acid backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Methoxylation: Introduction of the difluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid
  • 2,3-Dichloro-5-(difluoromethoxy)phenylacetic acid

Uniqueness

2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

2-[2,5-dichloro-3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-1-4(2-7(14)15)8(11)6(3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXQVUHOANNJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 2
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 3
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 4
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid
Reactant of Route 6
2,5-Dichloro-3-(difluoromethoxy)phenylacetic acid

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